9h-Carbazole-3,6-dicarboxylic acid

Catalog No.
S3339648
CAS No.
3215-41-6
M.F
C14H9NO4
M. Wt
255.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9h-Carbazole-3,6-dicarboxylic acid

CAS Number

3215-41-6

Product Name

9h-Carbazole-3,6-dicarboxylic acid

IUPAC Name

9H-carbazole-3,6-dicarboxylic acid

Molecular Formula

C14H9NO4

Molecular Weight

255.22 g/mol

InChI

InChI=1S/C14H9NO4/c16-13(17)7-1-3-11-9(5-7)10-6-8(14(18)19)2-4-12(10)15-11/h1-6,15H,(H,16,17)(H,18,19)

InChI Key

KYVPCCXYGLXHDE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(=O)O)C3=C(N2)C=CC(=C3)C(=O)O

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C3=C(N2)C=CC(=C3)C(=O)O

The exact mass of the compound 9h-Carbazole-3,6-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39033. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

9H-Carbazole-3,6-dicarboxylic acid is a rigid, V-shaped aromatic dicarboxylic acid. Its defining feature is the carbazole core functionalized at the 3 and 6 positions, which predetermines a specific angular geometry for molecular self-assembly. This structure serves as a key building block, or 'linker', for creating advanced materials such as metal-organic frameworks (MOFs), coordination polymers, and other functional organic materials where precise structural control is a primary objective. [REFS-1, REFS-2] Its utility stems from the combination of the carbazole's electronic properties and the dicarboxylate groups' ability to coordinate with metal ions or form covalent linkages.

Substituting 9H-Carbazole-3,6-dicarboxylic acid with its 2,7-isomer or with simpler linear aromatic diacids like biphenyl-4,4'-dicarboxylic acid is a common point of failure in materials synthesis. The specific 3,6-substitution pattern creates a distinct V-shape and angle between the carboxylate groups that directly templates the final three-dimensional structure, porosity, and guest-accessible voids in frameworks. [1] Using the 2,7-isomer, for example, results in a different linker geometry, leading to fundamentally different framework topologies, such as 2D square grids or interpenetrated 3D diamond-type frameworks, which possess different properties and application suitability. [2] Procuring the pre-functionalized diacid also circumvents multi-step, often lower-yielding, lab-scale syntheses from precursors like 3,6-dibromo-9H-carbazole, ensuring regiochemical purity and batch-to-batch reproducibility critical for consistent material performance.

Enables Higher Thermal Stability in Resulting Frameworks

Metal-organic frameworks constructed from carbazole-based dicarboxylic acids demonstrate significant thermal stability, a critical parameter for applications involving thermal processing or operation at elevated temperatures. A TGA of a Zinc-based MOF (Zn-M1) incorporating a derivative of 3,6-disubstituted carbazole showed no significant mass loss up to 500 °C, indicating the framework's high thermal integrity. [1] In contrast, many MOFs built from more flexible or less robust linkers, such as those based on imidazole-tricarboxylic acid, can begin to decompose at significantly lower temperatures, for instance, around 305 °C. [2]

Evidence DimensionFramework Decomposition Temperature (TGA)
Target Compound DataStable up to 500 °C (for a derived Zn-MOF)
Comparator Or BaselineCd-MOF with 1-imidazole-1-yl-2,4,6-benzene-tricarboxylic acid linker: Decomposes at 305 °C
Quantified DifferenceApprox. 195 °C higher decomposition temperature onset
ConditionsThermogravimetric analysis (TGA) under inert or air atmosphere.

A higher decomposition temperature expands the material's processing window and operational range for applications in catalysis, gas separation, and electronics.

Dictates Unique Framework Topology Compared to Isomeric Linkers

The specific substitution pattern of the dicarboxylic acid linker is a primary determinant of the final MOF architecture. Using 9H-Carbazole-3,6-dicarboxylic acid's V-shaped geometry predisposes assemblies toward specific topologies, such as the formation of cuboctahedral metal-organic polyhedra. [1] In direct contrast, the isomeric linker 9H-Carbazole-2,7-dicarboxylic acid, with a different angle between its carboxylate groups, directs the formation of entirely different structures. When reacted with Cadmium(II), the 2,7-isomer yields either 2D square grid networks or 3D diamond-type frameworks, topologies not readily accessible with the 3,6-isomer. [2]

Evidence DimensionResulting MOF Topology
Target Compound DataPredisposition for 90° angles, enabling cuboctahedral polyhedra.
Comparator Or Baseline9H-Carbazole-2,7-dicarboxylic acid: Forms 2D square grids or 3D diamondoid frameworks.
Quantified DifferenceQualitatively different and non-interchangeable crystallographic outcomes.
ConditionsSolvothermal synthesis with metal ions (e.g., Cu2+, Cd2+).

This allows for the targeted synthesis of materials with specific pore sizes, shapes, and connectivity, which is crucial for applications in selective separations and catalysis.

Precursor Suitability: Direct Route to Functional Materials vs. Lab-Scale Synthesis

Procuring 9H-Carbazole-3,6-dicarboxylic acid provides a direct, reliable entry point for material synthesis, bypassing challenging and time-consuming laboratory preparations. A common lab synthesis starts from 3,6-dibromo-9H-carbazole, proceeding through a dinitrile intermediate which is then hydrolyzed. This hydrolysis step requires harsh conditions (15 equivalents of NaOH) and heating at reflux for 35 hours to achieve full conversion. [1] Purchasing the final diacid eliminates these steps, saving significant process time and avoiding the handling of hazardous reagents and intermediates, thereby improving workflow efficiency and ensuring batch-to-batch consistency.

Evidence DimensionSynthesis Route Complexity
Target Compound DataReady-to-use building block for direct incorporation.
Comparator Or BaselineLab synthesis from 3,6-dibromo-9H-carbazole: Multi-step process including cyanation and a 35-hour hydrolysis at reflux.
Quantified DifferenceEliminates at least two major synthetic steps and over 35 hours of reaction time.
ConditionsStandard organic synthesis protocols.

This directly impacts project timelines and resource allocation, making procurement of the final compound more cost-effective and scalable than in-house synthesis from earlier precursors.

Precursor for Thermally Stable Porous Materials

The inherent rigidity and high decomposition temperature of frameworks derived from this linker make it a strong candidate for applications requiring robust materials. This includes use in heterogeneous catalysis, high-temperature gas separations, and as stationary phases in chromatography where thermal cycling is common. [1]

Development of Luminescent Sensors

The carbazole moiety is an excellent fluorophore. When incorporated into a rigid MOF structure using the 3,6-dicarboxylic acid linker, it creates a platform for highly sensitive and selective fluorescent sensors. The defined pores and electronically active surfaces are well-suited for detecting analytes like nitroaromatics or metal ions through luminescence quenching mechanisms. [2]

Scaffold for Architecturally-Defined Coordination Polymers

For research focused on crystal engineering and the fundamental study of self-assembly, the well-defined V-shape of this molecule is a critical design element. It allows for the predictable construction of complex, non-interpenetrated structures with specific symmetries and pore environments, which is essential for validating theoretical models and exploring structure-property relationships. [3]

XLogP3

2.4

Other CAS

3215-41-6

Wikipedia

9h-carbazole-3,6-dicarboxylic acid

Dates

Last modified: 08-19-2023
Li et al. Bridging-ligand-substitution strategy for the preparation of metal-organic polyhedra. Nature Chemistry, doi: 10.1038/nchem.803, published online 22 August 2010 http://www.nature.com/nchem

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